1-(3-Methyl-1-benzofuran-2-YL)methanamine
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Overview
Description
1-(3-Methyl-1-benzofuran-2-yl)methanamine is an organic compound with the molecular formula C10H11NO It is a derivative of benzofuran, a heterocyclic aromatic organic compound
Mechanism of Action
Mode of Action
Similar compounds have been shown to induce apoptosis in cancer cells . This suggests that 1-(3-Methyl-1-benzofuran-2-YL)methanamine may interact with its targets to trigger programmed cell death.
Biochemical Pathways
Related compounds have been shown to increase reactive oxygen species in cancer cells , suggesting that this compound may also influence oxidative stress pathways.
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.
Biochemical Analysis
Cellular Effects
It is suggested that this compound may have pro-oxidative effects and increase reactive oxygen species in cancer cells .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Methyl-1-benzofuran-2-YL)methanamine is not completely understood. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)methanamine typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the benzofuran ring through alkylation reactions.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination of the corresponding aldehyde or ketone derivative of the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1-benzofuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols or amines.
Scientific Research Applications
1-(3-Methyl-1-benzofuran-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer and antimicrobial activities.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its effects on various biological pathways and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one: A derivative with a ketone group instead of an amine group.
3-Methyl-2-(1-methylethenyl)benzofuran: A compound with a different substitution pattern on the benzofuran ring.
Uniqueness
1-(3-Methyl-1-benzofuran-2-yl)methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methanamine group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVRDGMKWLESIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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